7,8-dimethoxy-4-(4-methylphenyl)naphthalene-2-carboxylic Acid
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Overview
Description
7,8-Dimethoxy-4-(4-methylphenyl)naphthalene-2-carboxylic Acid is an organic compound with the molecular formula C20H18O4 It is a derivative of naphthalene, characterized by the presence of methoxy groups at positions 7 and 8, a methylphenyl group at position 4, and a carboxylic acid group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dimethoxy-4-(4-methylphenyl)naphthalene-2-carboxylic Acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 7,8-Dimethoxy-4-(4-methylphenyl)naphthalene-2-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as bromine or nitric acid for halogenation and nitration, respectively.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of naphthalenemethanol or naphthalenecarbaldehyde.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
7,8-Dimethoxy-4-(4-methylphenyl)naphthalene-2-carboxylic Acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 7,8-Dimethoxy-4-(4-methylphenyl)naphthalene-2-carboxylic Acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The methoxy and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
6,7-Dimethoxy-4-(4-methylphenyl)naphthalene-2-carboxylic Acid: Similar structure but with methoxy groups at different positions.
4-(4-Methylphenyl)naphthalene-2-carboxylic Acid: Lacks methoxy groups, affecting its chemical properties and reactivity.
Uniqueness: 7,8-Dimethoxy-4-(4-methylphenyl)naphthalene-2-carboxylic Acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of methoxy groups at positions 7 and 8 can enhance its electron-donating properties, making it more reactive in certain chemical reactions.
Properties
IUPAC Name |
7,8-dimethoxy-4-(4-methylphenyl)naphthalene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-12-4-6-13(7-5-12)16-10-14(20(21)22)11-17-15(16)8-9-18(23-2)19(17)24-3/h4-11H,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUNDHUJSEKPAOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC3=C2C=CC(=C3OC)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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